Mor-ces2

Fluorescent Probe Detection Limit CES2

MOR-CES2 is a near-infrared (NIR) fluorescent probe (Ex=630 nm, Em=735 nm) engineered as a benzoxazole-modified hemicyanine derivative for the specific 'off-on' detection of carboxylesterase 2 (CES2). It is characterized by a molecular formula of C31H26INO4 and a molecular weight of 603.45 g/mol.

Molecular Formula C31H26INO4
Molecular Weight 603.4 g/mol
Cat. No. B12363460
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMor-ces2
Molecular FormulaC31H26INO4
Molecular Weight603.4 g/mol
Structural Identifiers
SMILESCC[N+]1=C(OC2=CC=CC=C21)C=CC3=C4C(=CC5=C(O4)C=C(C=C5)OC(=O)C6=CC=CC=C6)CCC3.[I-]
InChIInChI=1S/C31H26NO4.HI/c1-2-32-26-13-6-7-14-27(26)35-29(32)18-16-21-11-8-12-24-19-23-15-17-25(20-28(23)36-30(21)24)34-31(33)22-9-4-3-5-10-22;/h3-7,9-10,13-20H,2,8,11-12H2,1H3;1H/q+1;/p-1/b18-16+;
InChIKeyOYHOAOHLJFQIDQ-HYNBPGMHSA-M
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





MOR-CES2: A Near-Infrared Fluorescent Probe for CES2 Imaging with Procurement-Relevant Specifications


MOR-CES2 is a near-infrared (NIR) fluorescent probe (Ex=630 nm, Em=735 nm) engineered as a benzoxazole-modified hemicyanine derivative for the specific 'off-on' detection of carboxylesterase 2 (CES2) [1]. It is characterized by a molecular formula of C31H26INO4 and a molecular weight of 603.45 g/mol . The probe's design yields a large Stokes shift (105 nm), high sensitivity (LOD 0.3 ng/mL), and rapid response (15 min), enabling imaging of CES2 activity in cancer cells and inflamed tissues [1].

Why Generic CES2 Probes Cannot Substitute for MOR-CES2 in Quantitative Imaging Workflows


Interchanging CES2 fluorescent probes without empirical validation introduces substantial variability in experimental outcomes due to divergent spectral properties, sensitivity limits, and kinetic response profiles. As demonstrated in direct comparative studies, probes within the same NIR class exhibit detection limits ranging from 0.3 ng/mL to 1.9 ng/mL and response times from 3 min to 15 min [1]. Such differences fundamentally alter the feasibility of real-time imaging, the ability to resolve low-abundance CES2 signals, and the compatibility with existing filter sets and instrumentation [2]. Substituting MOR-CES2 with a generic alternative without confirming performance parity risks compromised detection sensitivity, increased background noise, or kinetic mismatches that undermine experimental reproducibility and data comparability.

Quantitative Evidence: MOR-CES2 Performance Benchmarks Against Competing CES2 Probes


Detection Sensitivity: MOR-CES2 Achieves 0.3 ng/mL LOD, Superior to QVJ-CES2 at 1.9 ng/mL

MOR-CES2 demonstrates a limit of detection (LOD) of 0.3 ng/mL for CES2, providing a 6.3-fold improvement in analytical sensitivity over the comparator QVJ-CES2 (LOD 1.9 ng/mL) under comparable assay conditions [1]. This lower LOD enables reliable detection of CES2 activity in samples with low enzyme abundance.

Fluorescent Probe Detection Limit CES2 Sensitivity

Stokes Shift Comparison: MOR-CES2 Offers 105 nm Shift, Exceeding Typical Hemicyanine-Based Probes

MOR-CES2 exhibits a Stokes shift of 105 nm, a direct consequence of substituting the methylindole moiety in traditional hemicyanine fluorophores (CyR) with benzoxazole [1]. This shift is substantially larger than the 35-50 nm Stokes shifts typically reported for conventional NIR hemicyanine probes [2], significantly reducing excitation-emission spectral overlap.

Stokes Shift Fluorescent Probe Spectral Property NIR Imaging

Kinetic Response: MOR-CES2 15-Minute Response Compared to 3-Minute Rapid Probes

MOR-CES2 reaches maximal fluorescence signal within 15 minutes of CES2 addition, providing a defined window for endpoint measurements or real-time kinetic monitoring [1]. In contrast, alternative probes such as the dihydroxanthene-derived CES2 probe achieve a response time of 3 minutes [2]. While the 3-minute probe offers faster signal acquisition, MOR-CES2's 15-minute window balances practical experimental workflow with high sensitivity and large Stokes shift.

Response Time Kinetics Real-time Imaging CES2

In Vivo Imaging Validation: MOR-CES2 Demonstrates CES2 Detection in Thyroid Cancer and IBD Mouse Models

MOR-CES2 has been successfully applied for biological imaging of CES2 in mouse models of thyroid cancer and inflammatory bowel disease (IBD), where it demonstrated the ability to identify cancer cells and sensitively respond to inflammation [1]. This in vivo validation provides a level of biological context that many CES2 probes, including QVJ-CES2 (which reports only ex vivo tissue data) and dihydroxanthene-derived probes (which report only cellular imaging), do not match in published studies [2].

In Vivo Imaging CES2 Thyroid Cancer Inflammatory Bowel Disease

MOR-CES2 Best-Fit Research and Industrial Application Scenarios Based on Empirical Evidence


Sensitive Detection of Low-Abundance CES2 in Precious Biospecimens or Early Disease States

With an LOD of 0.3 ng/mL—6.3-fold lower than QVJ-CES2—MOR-CES2 is optimally suited for applications requiring detection of minute CES2 concentrations, such as early-stage cancer biomarker discovery, analysis of limited biopsy specimens, or monitoring subtle changes in enzyme activity during disease progression [1].

High Signal-to-Noise NIR Imaging in Complex Biological Matrices

The 105 nm Stokes shift of MOR-CES2, more than double that of traditional hemicyanine probes, minimizes excitation-emission crosstalk and autofluorescence interference, making it the preferred choice for imaging CES2 in high-background environments such as whole blood, tissue homogenates, or thick tissue sections where spectral clarity is paramount [1][2].

Preclinical In Vivo Imaging of CES2-Related Tumors and Inflammation

MOR-CES2 is validated in both thyroid cancer and inflammatory bowel disease mouse models, providing documented in vivo efficacy that reduces the risk associated with translating in vitro hits to animal studies. This makes it a reliable reagent for preclinical imaging studies where other CES2 probes lack published in vivo performance data [1].

Standardized Endpoint Assays Requiring Reproducible Kinetic Readouts

The defined 15-minute response time of MOR-CES2 enables consistent endpoint measurements in high-throughput screening or multi-well plate assays. While faster probes (3 min) exist, MOR-CES2's kinetic profile balances speed with superior sensitivity and spectral properties, making it suitable for workflows where standardization and low LOD are prioritized over minimal incubation time [1][3].

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